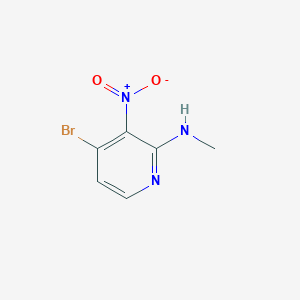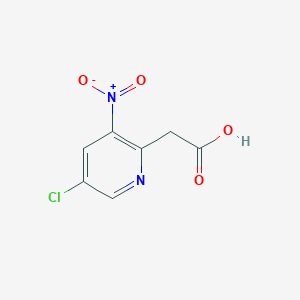
Lithium thiazole-2-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium thiazole-2-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium thiazole-2-sulfinate typically involves the reaction of thiazole-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
Thiazole-2-sulfinic acid+Lithium hydroxide→Lithium thiazole-2-sulfinate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions: Lithium thiazole-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-sulfonate.
Reduction: It can be reduced to form thiazole-2-sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Thiazole-2-sulfonate
Reduction: Thiazole-2-sulfinate
Substitution: Various substituted thiazole derivatives
科学的研究の応用
Lithium thiazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of lithium thiazole-2-sulfinate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular respiration and energy production.
類似化合物との比較
Lithium thiazole-2-sulfinate can be compared with other thiazole-based compounds, such as:
Thiazole-2-sulfonate: Similar in structure but differs in its oxidation state.
Thiazole-2-sulfinate: The reduced form of thiazole-2-sulfonate.
Thiazole-2-carboxylate: Contains a carboxyl group instead of a sulfinic group.
Uniqueness: this compound is unique due to its lithium ion, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications, particularly in the field of lithium-sulfur batteries, where it can serve as a precursor for the synthesis of advanced materials.
特性
分子式 |
C3H2LiNO2S2 |
|---|---|
分子量 |
155.2 g/mol |
IUPAC名 |
lithium;1,3-thiazole-2-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Li/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChIキー |
AZFNNYVWERBQKZ-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CSC(=N1)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)







![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)

